molecular formula C14H20N6O5 B12322429 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate

Cat. No.: B12322429
M. Wt: 352.35 g/mol
InChI Key: AYGHYIMPMGWQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O5/c1-8(2)9(17-6-21)13(23)25-4-3-24-7-20-5-16-10-11(20)18-14(15)19-12(10)22/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)(H3,15,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGHYIMPMGWQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-Formyl Valacyclovir undergoes various chemical reactions, including:

Common reagents used in these reactions include ammonium formate for the initial synthesis and various oxidizing or reducing agents for subsequent reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Formyl Valacyclovir has several scientific research applications, including:

Biological Activity

The compound 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate is a derivative of purine and has garnered attention for its potential biological activities, particularly in the field of pharmaceuticals. Understanding its biological activity is crucial for exploring its applications in antiviral therapies and other medicinal uses.

  • Molecular Formula : C15H20N4O4
  • Molecular Weight : 328.35 g/mol
  • CAS Number : Not specifically listed but related compounds include those with CAS numbers 102728-64-3 and 59277-91-7.

The biological activity of this compound can be attributed to its structural similarity to nucleosides, which allows it to interfere with nucleic acid synthesis. This is particularly relevant in the context of antiviral activity, where the inhibition of viral replication is a primary target.

Antiviral Activity

Research indicates that derivatives of purine, like the one , exhibit significant antiviral properties:

  • Inhibition of Herpes Simplex Virus (HSV) :
    • Studies have shown that purine derivatives can inhibit HSV replication by interfering with viral DNA polymerase activity. For instance, related compounds have demonstrated effective inhibition against both HSV-1 and HSV-2, with selectivity indices indicating their potential as therapeutic agents .
  • Mechanistic Insights :
    • The mechanism involves competitive inhibition where the compound mimics natural substrates required for viral replication, thereby reducing the efficiency of viral DNA synthesis .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with purine derivatives:

StudyFindings
Study on Antiviral Activity Found that related compounds showed an IC50 (half-maximal inhibitory concentration) value in the low micromolar range against HSV .
Mechanistic Study Demonstrated that these compounds could act through multiple pathways including direct virucidal effects and interference with cellular receptors .
Pharmacokinetic Analysis Suggested favorable absorption and bioavailability profiles for similar purine derivatives, supporting their potential use in clinical settings .

Comparative Table of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
2-Amino-6-oxo-1H-purin-9-yl Acetate102728-64-3267.24 g/molAntiviral against HSV
2-Amino-6-oxo-1H-purin-9-yl Benzoate59277-91-7329.31 g/molAntiviral properties documented

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